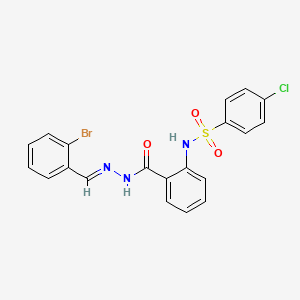
N-(2-((2-(2-Bromobenzylidene)hydrazino)carbonyl)PH)-4-chlorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2-(2-溴代苄叉基)肼基)羰基)PH)-4-氯苯磺酰胺是一种复杂的有机化合物,分子式为C20H15BrClN3O3S。
准备方法
合成路线与反应条件
N-(2-((2-(2-溴代苄叉基)肼基)羰基)PH)-4-氯苯磺酰胺的合成通常涉及2-溴苯甲醛与肼反应生成中间体腙。 然后在控制条件下将该中间体与4-氯苯磺酰氯反应,得到最终产物 。反应条件通常包括使用乙醇或甲醇等溶剂,可能需要加热以促进反应。
工业生产方法
这种化合物的工业生产方法没有得到很好的记录,但它们可能涉及扩大实验室合成程序。这将包括优化反应条件以确保高产率和纯度,以及实施安全措施以处理可能存在危险的试剂和副产物。
化学反应分析
反应类型
N-(2-((2-(2-溴代苄叉基)肼基)羰基)PH)-4-氯苯磺酰胺可以发生多种类型的化学反应,包括:
氧化: 该化合物可以被氧化生成相应的亚砜或砜。
还原: 还原反应可以将腙基转化为肼衍生物。
常用试剂和条件
这些反应中使用的常用试剂包括过氧化氢等氧化剂用于氧化,硼氢化钠等还原剂用于还原,以及胺或硫醇等亲核试剂用于取代反应。 反应条件根据所需的转化而有所不同,但通常涉及控制温度和使用合适的溶剂 .
主要生成产物
这些反应生成的主要产物包括亚砜、砜、肼衍生物以及各种取代的苄叉基化合物。
科学研究应用
N-(2-((2-(2-溴代苄叉基)肼基)羰基)PH)-4-氯苯磺酰胺在科学研究中有多种应用,包括:
化学: 用作有机合成的试剂,以及更复杂分子的构建模块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 探索其潜在的治疗应用,特别是在开发新药方面。
工业: 用于生产特种化学品和材料
作用机制
N-(2-((2-(2-溴代苄叉基)肼基)羰基)PH)-4-氯苯磺酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。腙基可以与生物分子中的亲核部位形成共价键,从而抑制酶活性或破坏细胞过程。 溴代苄叉基部分也可能通过与蛋白质中疏水口袋的相互作用来促进化合物的生物活性 .
相似化合物的比较
类似化合物
类似的化合物包括:
- N-(4-((2-(2-溴代苄叉基)肼基)羰基)苯基)苯磺酰胺
- N-(4-((2-(3-溴代苄叉基)肼基)羰基)苯基)苯磺酰胺
- N-(4-((2-(4-甲基苄叉基)肼基)羰基)苯基)苯磺酰胺 .
独特性
N-(2-((2-(2-溴代苄叉基)肼基)羰基)PH)-4-氯苯磺酰胺的独特性在于其特定官能团的组合,赋予了其独特的化学和生物学特性。
属性
CAS 编号 |
477733-48-5 |
|---|---|
分子式 |
C20H15BrClN3O3S |
分子量 |
492.8 g/mol |
IUPAC 名称 |
N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C20H15BrClN3O3S/c21-18-7-3-1-5-14(18)13-23-24-20(26)17-6-2-4-8-19(17)25-29(27,28)16-11-9-15(22)10-12-16/h1-13,25H,(H,24,26)/b23-13+ |
InChI 键 |
AWWORQZZEZIMFY-YDZHTSKRSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)Br |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12049291.png)
![3-(3-Aminomethyl-phenyl)-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride](/img/structure/B12049292.png)
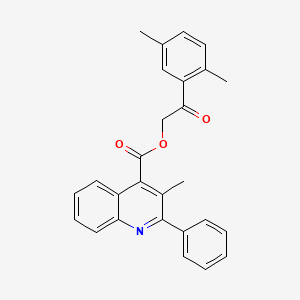
![5-[(Cyclopentylamino)methyl]-2-furoic acid](/img/structure/B12049303.png)
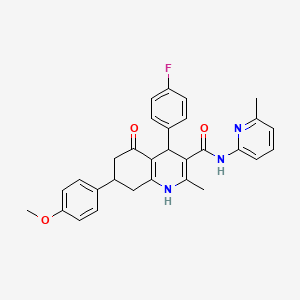

![9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-phenylpropyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12049314.png)
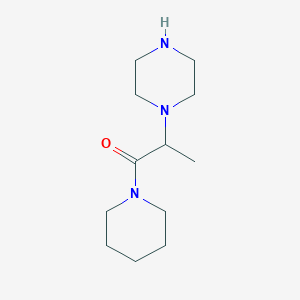
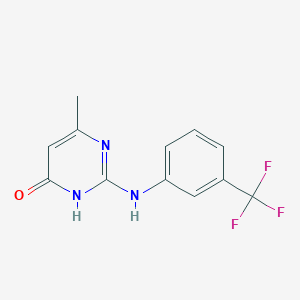

![6-Chloro-3-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12049345.png)
![N'-[(E)-(3-bromophenyl)methylidene]-1-heptyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12049354.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12049365.png)
